Cas no 2228267-67-0 (3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol)

3-(5-Bromo-2-hydroxyphenyl)azetidin-3-ol is a brominated azetidine derivative featuring both hydroxyl and phenyl substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the azetidine ring contributes to its conformational rigidity, which can enhance binding affinity in drug design. The bromo and hydroxyl functional groups offer reactive sites for further derivatization, enabling applications in cross-coupling reactions or as a scaffold for bioactive molecule development. Its structural features make it particularly valuable for exploring structure-activity relationships in medicinal chemistry. The compound's stability and synthetic accessibility further support its utility in high-purity research applications.
3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol structure
2228267-67-0 structure
Product Name:3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol
CAS No:2228267-67-0
MF:C9H10BrNO2
MW:244.085201740265
CID:6339969
PubChem ID:165675095
Update Time:2025-10-24

3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol
    • EN300-1924418
    • 2228267-67-0
    • Inchi: 1S/C9H10BrNO2/c10-6-1-2-8(12)7(3-6)9(13)4-11-5-9/h1-3,11-13H,4-5H2
    • InChI Key: YMGZSGAIYXDLND-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C1(CNC1)O)O

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52.5Ų

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Additional information on 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol

Introduction to 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol (CAS No: 2228267-67-0)

3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol (CAS No: 2228267-67-0) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the azetidinone class, which has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both bromine and hydroxyl substituents in its aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol consists of an azetidinone core attached to a substituted phenyl ring. The azetidinone moiety is a five-membered lactam, which is known for its stability and versatility in forming various bioactive molecules. The 5-bromo and 2-hydroxy functional groups contribute to the compound's ability to participate in diverse chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds for therapeutic agents. 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol has emerged as a promising candidate due to its structural features that mimic natural bioactive molecules. Its aromatic ring system provides a scaffold for further derivatization, enabling the creation of compounds with enhanced pharmacological properties. This compound has been explored in various research studies aimed at identifying new pharmacophores for treating a range of diseases.

One of the most compelling aspects of 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol is its potential as a building block for drug development. Researchers have leveraged its structural framework to synthesize analogs with improved binding affinity and selectivity. For instance, studies have demonstrated its utility in generating inhibitors targeting specific enzymatic pathways implicated in inflammatory and infectious diseases. The 5-bromo group, in particular, serves as a handle for further functionalization, allowing chemists to introduce additional moieties that modulate biological activity.

The hydroxyl group at the 2-position of the phenyl ring adds another layer of reactivity, enabling the formation of hydrogen bonds and ionic interactions with biological targets. This feature is particularly valuable in designing molecules that interact with proteins or nucleic acids in a highly specific manner. Recent advancements in computational chemistry have further facilitated the optimization of derivatives based on 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol, predicting structures that are likely to exhibit desirable pharmacokinetic profiles.

Current research initiatives are exploring the therapeutic potential of compounds derived from 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol in treating neurological disorders. Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter receptors or inhibiting key enzymes involved in neurodegeneration. The azetidinone core's ability to penetrate the blood-brain barrier makes it an attractive scaffold for developing central nervous system (CNS) drugs.

The synthesis of 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol itself presents an interesting challenge due to the need for precise functional group control. Modern synthetic methodologies have enabled more efficient routes to this compound, reducing the number of steps required and improving overall yields. Advances in green chemistry principles have also been applied, minimizing waste and hazardous byproducts during production. These improvements align with global efforts to make drug discovery processes more sustainable.

The pharmacological evaluation of 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol derivatives has revealed several promising candidates with potential therapeutic applications. For example, some analogs have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. Others have demonstrated antiviral activity against certain strains of RNA viruses by interfering with viral replication mechanisms. Such findings underscore the versatility of this compound class and highlight its importance as a drug discovery tool.

The future direction of research on 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol is likely to focus on expanding its applicability across multiple therapeutic areas. Collaborative efforts between synthetic chemists and biologists will be essential in identifying new targets and developing innovative derivatives. Additionally, leveraging artificial intelligence (AI) and machine learning (ML) tools could accelerate the design and optimization process by predicting novel structures with enhanced biological activity.

In conclusion, 3-(5-bromo-2-hydroxyphenyl)azetidin-3-ol (CAS No: 2228267-67-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as a versatile intermediate for drug development continues to be explored through cutting-edge research initiatives aimed at addressing unmet medical needs. As our understanding of molecular interactions deepens, compounds like this one are poised to play a crucial role in shaping the future of medicine.

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